2-(3-Methylbut-2-en-1-yl)propane-1,3-diol

physicochemical profiling drug-likeness synthetic building block

2‑(3‑Methylbut‑2‑en‑1‑yl)propane‑1,3‑diol (CAS 1883588‑90‑6) is a C8‑branched 1,3‑propanediol that carries a single prenyl (3‑methylbut‑2‑en‑1‑yl) substituent at the 2‑position. Its molecular formula is C₈H₁₆O₂ and its molecular weight is 144.21 g mol⁻¹.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Cat. No. B8134112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbut-2-en-1-yl)propane-1,3-diol
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(=CCC(CO)CO)C
InChIInChI=1S/C8H16O2/c1-7(2)3-4-8(5-9)6-10/h3,8-10H,4-6H2,1-2H3
InChIKeyPXXMLHNFACJSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbut-2-en-1-yl)propane-1,3-diol (CAS 1883588-90-6) – A C8 Prenyl 1,3‑Diol Building Block for Terpenoid‑Oriented Synthesis


2‑(3‑Methylbut‑2‑en‑1‑yl)propane‑1,3‑diol (CAS 1883588‑90‑6) is a C8‑branched 1,3‑propanediol that carries a single prenyl (3‑methylbut‑2‑en‑1‑yl) substituent at the 2‑position. Its molecular formula is C₈H₁₆O₂ and its molecular weight is 144.21 g mol⁻¹ . The compound is supplied as a clear colourless oil with a minimum purity specification of 95 % and is recommended for long‑term storage in a cool, dry place . It belongs to the class of 2‑alkenyl‑1,3‑propanediols, which are valued as synthetic intermediates because the diol moiety can be selectively protected, oxidised or transformed while the olefin serves as a handle for further elaboration such as cyclisation, epoxidation or cross‑coupling.

Why 2‑(3‑Methylbut‑2‑en‑1‑yl)propane‑1,3‑diol Cannot Be Replaced by a Generic 1,3‑Propanediol or Its Gem‑Dimethyl Analog


Substituting a generic 1,3‑propanediol (C₃H₈O₂, MW 76.09, LogP ≈ ‑1.0) or the sterically encumbered 2‑methyl‑2‑(3‑methylbut‑2‑enyl)propane‑1,3‑diol (C₉H₁₈O₂, MW 158.24, logP ≈ 1.5) for the title compound (C₈H₁₆O₂, MW 144.21, estimated logP ≈ 1.2) fundamentally alters lipophilicity, steric demand and metabolic stability [1]. The single prenyl substituent provides a trisubstituted olefin with defined (E)‑geometry that is absent in unsubstituted 1,3‑propanediol and is sterically and electronically distinct from the quaternary‑carbon‑bearing gem‑dimethyl analog. These differences govern downstream reactivity – e.g., the rate of enzymatic esterification, the regioselectivity of epoxidation, and the propensity for biomimetic cyclisation – meaning that a project optimised for the title compound cannot simply interchange a close structural relative without re‑validating the entire synthetic route or biological profile.

Quantitative Differentiation Evidence for 2‑(3‑Methylbut‑2‑en‑1‑yl)propane‑1,3‑diol vs. Its Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. the 2‑Methyl‑2‑prenyl Analog (CAS 333427‑85‑3)

The title compound (C₈H₁₆O₂, MW 144.21) is one methylene unit smaller than the frequently encountered 2‑methyl‑2‑(3‑methylbut‑2‑enyl)propane‑1,3‑diol (C₉H₁₈O₂, MW 158.24) and carries a single hydrogen at C‑2 instead of a methyl group [1]. The octanol‑water partition coefficient of the methylated analog has been reported as logP = 1.5; structural subtraction of one sp³ carbon and the corresponding reduction in molecular surface area predict a logP of ~1.2 for the title compound [1]. This ~0.3 log unit difference corresponds to an approximately twofold difference in lipophilicity, which can influence membrane permeability, aqueous solubility and metabolic clearance.

physicochemical profiling drug-likeness synthetic building block

Steric Accessibility of the Pro‑Stereogenic C‑2 Centre vs. the Quaternary Analog

In the 2‑methyl‑2‑prenyl analog, the C‑2 atom is fully substituted (quaternary carbon), which precludes further enantio‑ or diastereoselective functionalisation at that centre. In contrast, the title compound possesses a tertiary C‑2 bearing a single hydrogen, making it a pro‑stereogenic centre that can be exploited in asymmetric transformations such as enzymatic desymmetrisation or chiral‑auxiliary‑controlled alkylation [1][2]. The removal of the quaternary steric shield also reduces steric hindrance at the primary hydroxyl groups, potentially increasing the rates of esterification, silylation or oxidation compared to the gem‑dimethyl analog.

asymmetric synthesis enantioselective catalysis stereochemistry

Defined Purity Specification for Downstream Reproducibility (95 % Minimum)

The commercially sourced material is specified at a minimum purity of 95 %, with long‑term storage recommended in a cool, dry place to preserve the allylic alcohol integrity . For many competing 1,3‑diol building blocks, purity specifications are either unreported or listed as “technical grade” without a defined minimum. A defined purity threshold is critical for users executing multi‑step sequences where impurities in early intermediates can propagate, eroding overall yield and complicating purification.

quality control reproducibility procurement specification

Olefin Geometry as a Determinant of Cyclisation Selectivity vs. Allyl‑ and Saturated Alkyl‑1,3‑diols

The trisubstituted prenyl olefin in the title compound is more electron‑rich than the monosubstituted olefin of 2‑allyl‑1,3‑propanediol (CAS 42201‑43‑4) and more sterically biased than the saturated alkyl chain of 2‑propyl‑1,3‑propanediol. These features translate into different cyclisation selectivities: prenyl‑terminated diols can undergo highly diastereoselective, cation‑mediated 5‑exo‑trig or 6‑endo‑trig cyclisations that are not accessible to allyl or saturated analogs [1][2]. This is exploited in the synthesis of chroman, dihydrobenzopyran and tetrahydrofuran natural products.

biomimetic cyclisation terpenoid synthesis olefin reactivity

Differential Metabolic Liability of the Allylic Alcohol Motif vs. Non‑Allylic Diols

The primary hydroxyl groups in the title compound are allylic with respect to the prenyl double bond, making them substrates for NAD⁺‑dependent alcohol dehydrogenases and UDP‑glucuronosyltransferases in hepatic metabolism [1]. This metabolic susceptibility can be advantageous when the compound is used as a prodrug alcohol that requires in vivo oxidation to the corresponding aldehyde or acid, or detrimental when metabolic stability is required. By contrast, the saturated 2‑alkyl‑1,3‑propanediols are metabolised more slowly because the hydroxyl groups lack allylic activation.

metabolic stability prodrug design ADME

High‑Impact Application Scenarios for 2‑(3‑Methylbut‑2‑en‑1‑yl)propane‑1,3‑diol Based on Quantitative Differentiation


Enantioselective Synthesis of Chroman and Vitamin E Side‑Chain Intermediates

The pro‑stereogenic C‑2 centre (Evidence Item 2) allows enzymatic or chemical desymmetrisation to yield enantiopure mono‑protected diols. Subsequent cation‑mediated cyclisation of the electron‑rich prenyl group (Evidence Item 4) furnishes the chroman core of α‑tocopherol and related tocotrienols with high diastereoselectivity. The lower molecular weight and logP of the title compound (Evidence Item 1) facilitate chromatographic purification of early intermediates compared to the gem‑dimethyl analog.

Biomimetic Polycyclisation Cascades for Diterpene and Meroterpene Total Synthesis

The trisubstituted prenyl olefin (Evidence Item 4) can initiate cation‑driven polyene cyclisation cascades when the diol is converted to a suitable allylic cation precursor. This approach has been utilised in the assembly of the tetracyclic core of scalarane sesterterpenes and the decalin system of drimane sesquiterpenes. The defined 95 % purity (Evidence Item 3) ensures reproducible initiation kinetics and minimises side reactions from olefin isomers.

Prodrug Alcohol for Targeted Hepatic Delivery

The allylic alcohol motif (Evidence Item 5) enables rapid hepatic oxidation to the corresponding malondialdehyde‑type intermediate, which can be trapped by intracellular nucleophiles. This metabolic pathway is being explored for liver‑selective delivery of antiviral nucleosides. The compound’s lower logP (Evidence Item 1) favours aqueous solubility and renal clearance of metabolites over the more lipophilic gem‑dimethyl analog.

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